molecular formula C12H18N2O3 B1328190 5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid CAS No. 1119449-81-8

5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid

Cat. No.: B1328190
CAS No.: 1119449-81-8
M. Wt: 238.28 g/mol
InChI Key: ITJDMLJWFHXKLU-UHFFFAOYSA-N
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Description

5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Scaffold Development

Research has demonstrated the utility of isoxazole derivatives, similar in structure to 5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid, as scaffolds for the synthesis of highly functionalized compounds. For example, the use of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate in the synthesis of other functionalized isoxazoles has been explored, highlighting the versatility of such compounds in chemical synthesis (Ruano, Fajardo, & Martín, 2005).

Novel Synthesis Methods

Innovations in the synthesis of isoxazole derivatives, which are structurally related to the compound , have been reported. The development of methods for controlled isoxazole-oxazole isomerization and the synthesis of isoxazole-4-carboxylic acid derivatives through domino reactions are examples of such advancements (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Immunological Applications

Isoxazole derivatives have also been studied for their potential immunological applications. For instance, compounds such as 5-amino-3-methylisoxazole-4-carboxylic acid amides have been synthesized and investigated for their potential immunotropic activity, suggesting the potential for these compounds in immunological research and therapy (Ryng, Machoń, Wieczorek, & Zimecki, 1999).

Drug Development

Research on isoxazole derivatives extends to drug development, where these compounds have been utilized in the creation of new drugs. For instance, studies on the synthesis of isoxazole-acylhydrazones and their potential applications in medicinal chemistry highlight the relevance of isoxazole derivatives in drug discovery (Jin, 2008).

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction , suggesting that this compound may interact with its targets to induce therapeutic effects

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions , which could potentially affect multiple biochemical pathways

Pharmacokinetics

The compound has a molecular weight of 23829 , which might influence its bioavailability and pharmacokinetic profile. More detailed studies are needed to outline the compound’s ADME properties.

Result of Action

As a piperidine derivative, it may have potential pharmacological activity

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Properties

IUPAC Name

5-methyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8-5-3-4-6-14(8)7-10-9(2)17-13-11(10)12(15)16/h8H,3-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJDMLJWFHXKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(ON=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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